![molecular formula C14H15FN2O B2660726 N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide CAS No. 2411289-13-7](/img/structure/B2660726.png)
N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein plays a crucial role in regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a life-threatening genetic disease. CFTRinh-172 has been extensively studied for its potential use as a therapeutic agent for CF and other diseases that involve ion channel dysfunction.
作用机制
N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide inhibits CFTR activity by binding to a specific site on the protein and blocking the transport of chloride ions across the cell membrane. The exact mechanism of action of N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide is not fully understood, but it is thought to involve a conformational change in the CFTR protein that prevents chloride ions from passing through the channel.
Biochemical and Physiological Effects
N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of CFTR activity: N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide is a potent inhibitor of CFTR activity, with an IC50 of approximately 300 nM.
- Reduction of cAMP-stimulated chloride secretion: N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide has been shown to reduce cAMP-stimulated chloride secretion in various cell types, including airway epithelial cells and intestinal cells.
- Improvement of airway surface liquid volume: N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide has been shown to increase the volume of airway surface liquid in CF airway epithelial cells, which may help to improve lung function in CF patients.
实验室实验的优点和局限性
N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide has several advantages and limitations for use in lab experiments. Some of the key advantages include:
- Potent inhibition of CFTR activity: N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide is a highly potent inhibitor of CFTR activity, making it a useful tool for studying the role of CFTR in various physiological processes.
- Specificity for CFTR: N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide is highly specific for CFTR and does not significantly inhibit other ion channels or transporters.
- Availability of commercial sources: N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide is commercially available from several sources, making it easy to obtain for lab experiments.
Some of the limitations of N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide for lab experiments include:
- Limited solubility: N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
- Reversibility of inhibition: N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide inhibition of CFTR activity is reversible, which can make it difficult to study the long-term effects of CFTR inhibition.
- Potential off-target effects: While N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide is highly specific for CFTR, it is possible that it may have off-target effects on other proteins or cellular processes.
未来方向
N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide has been extensively studied for its potential use as a therapeutic agent for CF and related diseases. Some of the key future directions for research on N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide include:
- Optimization of pharmacokinetic properties: N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide has limited solubility and bioavailability, which can limit its effectiveness as a therapeutic agent. Future research may focus on developing analogs of N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide with improved pharmacokinetic properties.
- Combination therapy with other drugs: N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide may be more effective when used in combination with other drugs that target different aspects of CF pathogenesis. Future research may focus on identifying synergistic drug combinations for CF treatment.
- Investigation of other ion channel inhibitors: CFTR is just one of many ion channels and transporters that play a role in ion transport across cell membranes. Future research may focus on developing inhibitors for other ion channels and transporters that could be used in combination with N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide to improve CF treatment.
合成方法
N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis involves a multi-step process that begins with the reaction of 3-cyano-4-fluoroaniline with 2-methyl-2-butene-1-ol to form the key intermediate 1-(3-cyano-4-fluorophenyl)-2-methylprop-2-en-1-ol. This intermediate is then converted to the final product N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide through a series of chemical reactions, including acylation and dehydration.
科学研究应用
N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide has been widely used in scientific research to investigate the role of CFTR in various physiological processes and to develop new therapies for CF and related diseases. Some of the key applications of N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide in scientific research include:
- Studying the function of CFTR in epithelial cells: CFTR plays a crucial role in regulating the transport of chloride ions across epithelial cell membranes. N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide has been used to block CFTR activity in various cell types, allowing researchers to study the physiological consequences of CFTR dysfunction.
- Developing new therapies for CF: N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide has been investigated as a potential therapeutic agent for CF and related diseases. By inhibiting CFTR activity, N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide may be able to restore normal ion transport and improve lung function in CF patients.
- Investigating the role of CFTR in other diseases: CFTR has been implicated in the pathogenesis of several other diseases, including secretory diarrhea, pancreatitis, and polycystic kidney disease. N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide has been used to study the role of CFTR in these diseases and to develop new therapies.
属性
IUPAC Name |
N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-4-13(18)17-14(9(2)3)10-5-6-12(15)11(7-10)8-16/h4-7,9,14H,1H2,2-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEZZZTVBBYDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)F)C#N)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2660645.png)
![1-(Azepan-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone](/img/structure/B2660648.png)
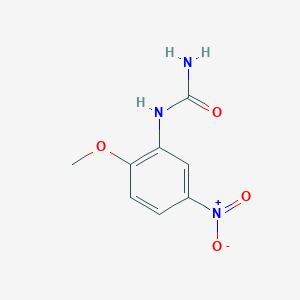
![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2660652.png)
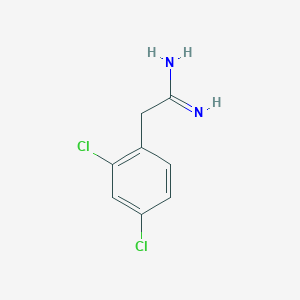
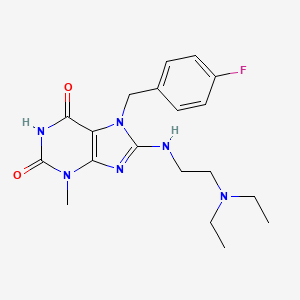

![tert-Butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2660657.png)
![6,6-Dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-amine;dihydrochloride](/img/structure/B2660659.png)
![N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2660662.png)

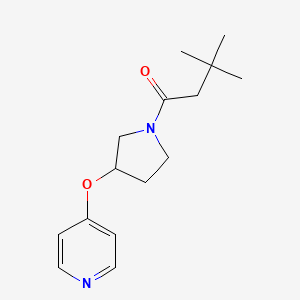
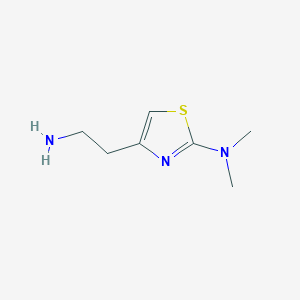
![N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2660666.png)